cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 735275-79-3
VCID: VC2475236
InChI: InChI=1S/C16H20O4/c1-20-14-4-2-3-13(10-14)15(17)9-11-5-7-12(8-6-11)16(18)19/h2-4,10-12H,5-9H2,1H3,(H,18,19)
SMILES: COC1=CC=CC(=C1)C(=O)CC2CCC(CC2)C(=O)O
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol

cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

CAS No.: 735275-79-3

Cat. No.: VC2475236

Molecular Formula: C16H20O4

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid - 735275-79-3

Specification

CAS No. 735275-79-3
Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
IUPAC Name 4-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H20O4/c1-20-14-4-2-3-13(10-14)15(17)9-11-5-7-12(8-6-11)16(18)19/h2-4,10-12H,5-9H2,1H3,(H,18,19)
Standard InChI Key IQGQDTACCSISDM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)CC2CCC(CC2)C(=O)O
Canonical SMILES COC1=CC=CC(=C1)C(=O)CC2CCC(CC2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is identified by the CAS number 735275-79-3 and has a molecular formula of C16H20O4 with a molecular weight of 276.33 g/mol . The compound's structure is characterized by a cyclohexane ring that serves as the central scaffold, with a carboxylic acid group and a 3-methoxyphenyl-2-oxoethyl substituent positioned in a cis configuration.

The stereochemical designation "cis" indicates that the carboxylic acid group and the 3-methoxyphenyl-2-oxoethyl side chain are oriented on the same side of the cyclohexane ring, which significantly influences the compound's three-dimensional conformation and consequently its chemical reactivity and biological interactions.

Key Identifiers and Physical Properties

The compound is cataloged in chemical databases with specific identifiers that facilitate its recognition and tracking in scientific literature.

ParameterValue
Chemical Namecis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
CAS Registry Number735275-79-3
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
InChIInChI=1S/C16H20O4/c1-20-14-4-2-3-13(10-14)15(17)9-11-5-7-12(8-6-11)16(18)19/h2-4,10-12H,5-9H2,1H3,(H,18,19)
InChIKeyIQGQDTACCSISDM-UHFFFAOYSA-N
SMILESCOC1=CC=CC(=C1)C(=O)CC2CCC(CC2)C(=O)O

These physical and chemical parameters provide essential information for researchers working with this compound, enabling consistent identification and characterization across different studies .

Structural Analysis and Conformation

The molecular structure of cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid features several key components that define its chemical behavior and potential applications.

Functional Groups and Their Significance

The compound contains three principal functional groups:

  • Cyclohexane Ring: Provides conformational rigidity and serves as the central scaffold.

  • Carboxylic Acid Group: Contributes acidity, hydrogen-bonding capabilities, and potential for derivatization.

  • 3-Methoxyphenyl-2-oxoethyl Substituent: Features both a methoxy group and a ketone functionality, offering sites for chemical reactions and interactions with biological targets .

The methoxy group on the aromatic ring enhances the compound's lipophilicity, potentially improving its membrane permeability in biological systems. Additionally, this group can participate in hydrogen bonding interactions, which may be relevant for receptor binding in biological contexts.

Stereochemical Features

Synthetic Methodologies

The synthesis of cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can be achieved through several strategies, with the Suzuki–Miyaura coupling reaction being particularly prominent among them.

Suzuki–Miyaura Coupling Approach

This synthetic method involves the formation of carbon-carbon bonds using transition metal catalysts. The Suzuki–Miyaura coupling is especially valuable for introducing the aromatic component into the molecule structure.

The general reaction scheme typically involves:

  • Preparation of a suitable cyclohexane precursor bearing the carboxylic acid group

  • Introduction of the 3-methoxyphenyl-2-oxoethyl moiety through coupling reactions

  • Control of stereochemistry to ensure the cis configuration of the final product

Alternative Synthetic Routes

While the Suzuki–Miyaura coupling represents a common approach, alternative methods may include:

  • Michael Addition Reactions: For introducing the 2-oxoethyl linker between the cyclohexane and the aromatic portion

  • Friedel-Crafts Acylation: Potentially useful for forming the ketone linkage between the 3-methoxyphenyl group and the ethyl spacer

  • Stereoselective Reduction/Oxidation Sequences: To establish the required stereochemistry of the substituents on the cyclohexane ring

These synthetic strategies can be optimized based on factors such as desired scale, available starting materials, and required stereochemical control.

Chemical Reactivity

The chemical reactivity of cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is largely determined by its functional groups, each offering distinct reaction pathways.

Carboxylic Acid Reactions

The carboxylic acid group can participate in various reactions:

  • Esterification: Formation of esters through reaction with alcohols

  • Amidation: Formation of amides through reaction with amines

  • Reduction: Conversion to primary alcohols using reducing agents

  • Decarboxylation: Loss of CO2 under certain conditions

These reactions can be utilized to modify the compound's properties or to incorporate it into larger molecular structures.

Ketone Functionality

The ketone group in the 2-oxoethyl linker provides additional reaction possibilities:

  • Reduction: Formation of secondary alcohols

  • Nucleophilic Addition: Reactions with nucleophiles such as hydrides, Grignard reagents, or amines

  • Condensation Reactions: Formation of imines, oximes, or hydrazones

The methoxy group on the aromatic ring can also undergo demethylation or substitution reactions under appropriate conditions.

Applications in Scientific Research

cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid serves as a valuable tool in various research contexts, with applications spanning multiple scientific disciplines.

Organic Synthesis

In organic synthesis, this compound functions as a building block for the preparation of more complex molecules. Its diverse functional groups provide multiple handles for further derivatization and incorporation into larger structures.

Medicinal Chemistry

Within medicinal chemistry, the compound presents a scaffold with potential for development into bioactive molecules. The presence of both hydrophilic (carboxylic acid) and hydrophobic (aromatic and cyclohexane) moieties creates an amphipathic character that may be advantageous for binding to biological targets .

Structure-Activity Relationship Studies

The compound's well-defined structure makes it valuable for structure-activity relationship (SAR) studies. Modifications at various positions can reveal insights into how structural changes affect biological activity, providing guidance for the design of optimized compounds .

Comparative Analysis with Related Compounds

Understanding the relationship between cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid and structurally similar compounds provides valuable context for its properties and potential applications.

Structural Analogs

Several compounds share structural similarities with cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, differing in aspects such as ring size, substituent position, or stereochemistry.

CompoundKey Structural DifferencesReference
cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidSubstitution at position 3 instead of position 4
cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidSubstitution at position 2 instead of position 4
cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidCyclopentane ring instead of cyclohexane
cis-3-Carbomethoxycyclohexane-1-carboxylic acidCarbomethoxy group instead of 3-methoxyphenyl-2-oxoethyl
cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidMethoxy group at position 4 instead of position 3 on the phenyl ring

These structural variations can significantly impact properties such as solubility, receptor binding, and biological activity .

Stereoisomers

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid.

Spectroscopic Identification

Various spectroscopic techniques can be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule, helping to confirm its structure and stereochemistry

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups such as the carboxylic acid (C=O stretch around 1700 cm⁻¹) and ketone (C=O stretch around 1680 cm⁻¹)

  • Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid and to separate it from potential isomers or synthesis byproducts .

Future Research Directions

The unique structural and chemical properties of cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid suggest several promising avenues for future research.

Medicinal Chemistry Development

Further exploration of this compound as a scaffold for medicinal chemistry could yield derivatives with enhanced biological activities. Strategic modifications might include:

  • Alteration of the methoxy substituent position or replacement with other functional groups

  • Modification of the carboxylic acid group to form esters, amides, or other derivatives

  • Introduction of additional substituents on the cyclohexane ring to optimize receptor interactions

Synthetic Methodology Advancement

Developing improved synthetic routes to this compound and its derivatives remains an important research direction. Potential areas for advancement include:

  • Stereoselective synthesis methods to improve the cis:trans ratio

  • Catalytic approaches for more efficient carbon-carbon bond formation

  • Green chemistry principles applied to reduce waste and environmental impact

Biological Activity Investigations

Further studies into the biological effects of cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid could reveal new therapeutic applications. Potential areas of investigation include:

  • Detailed enzyme inhibition studies, particularly with inflammatory pathway enzymes

  • Receptor binding assays to identify specific molecular targets

  • In vivo models to assess pharmacological activity in relevant disease states

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